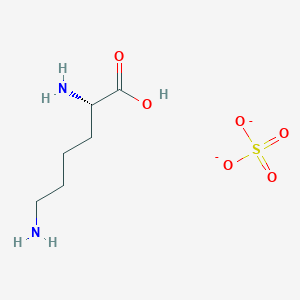

(2S)-2,6-diaminohexanoic acid sulfate

Description

Properties

Molecular Formula |

C6H14N2O6S-2 |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;sulfate |

InChI |

InChI=1S/C6H14N2O2.H2O4S/c7-4-2-1-3-5(8)6(9)10;1-5(2,3)4/h5H,1-4,7-8H2,(H,9,10);(H2,1,2,3,4)/p-2/t5-;/m0./s1 |

InChI Key |

VJDRZAPMMKFJEA-JEDNCBNOSA-L |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Stereochemical Investigations and Enantiomeric Resolution Strategies for 2,6 Diaminohexanoic Acid

Fundamental Chirality of 2,6-Diaminohexanoic Acid and the (2S) Enantiomeric Purity

2,6-Diaminohexanoic acid possesses a single chiral center at the alpha-carbon (C2), giving rise to two enantiomers: (2S)-2,6-diaminohexanoic acid (L-lysine) and (2R)-2,6-diaminohexanoic acid (D-lysine). inchikey.infowikipedia.org The (2S) designation, according to Cahn-Ingold-Prelog priority rules, corresponds to the L-configuration, which is the enantiomer predominantly found in nature and incorporated into proteins. nih.gov The enantiomeric purity of the (2S) form is critical in many biological and pharmaceutical contexts, as the spatial arrangement of the functional groups dictates molecular recognition and interaction in chiral environments. The sulfate (B86663) form is a salt created from the reaction of (2S)-2,6-diaminohexanoic acid with sulfuric acid.

Below is a table of physicochemical properties for the parent compound, (2S)-2,6-diaminohexanoic acid.

| Property | Value |

| IUPAC Name | (2S)-2,6-diaminohexanoic acid |

| Other Names | L-Lysine |

| Molecular Formula | C₆H₁₄N₂O₂ |

| Molecular Weight | 146.19 g/mol |

| CAS Number | 56-87-1 |

| Water Solubility | ~1.5 g/100 mL |

| pKa (ε-amino group) | ~10.5 |

| The data in this table is sourced from references wikipedia.org. |

Advanced Methodologies for Racemic Resolution of 2,6-Diaminohexanoic Acid and its Salts

The production of enantiomerically pure lysine (B10760008) often starts from a racemic mixture (a 50:50 mix of D- and L-enantiomers), which must be separated through a process called chiral resolution. Since enantiomers have identical physical properties in an achiral environment, resolution requires the introduction of a chiral factor to differentiate them. libretexts.org

Diastereomeric Salt Formation and Separation Techniques

A classical and widely used method for resolving racemates of amino acids and other chiral compounds is through the formation of diastereomeric salts. libretexts.orgacs.org This technique involves reacting the racemic mixture (e.g., DL-lysine) with a single enantiomer of a chiral resolving agent. libretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.orgacs.org

For resolving a racemic base like lysine, a chiral acid is used as the resolving agent. libretexts.org A historical example involves the use of d-camphoric acid to resolve dl-lysine. google.com The less soluble diastereomeric salt (e.g., l-lysine-d-camphorate) crystallizes out of the solution first, and can be separated by filtration. The desired enantiomer is then recovered by treating the separated salt to break the ionic bond and remove the resolving agent. google.comunife.it

General Steps for Resolution via Diastereomeric Salt Formation

| Step | Description |

|---|---|

| 1. Reaction | The racemic mixture (e.g., DL-lysine) is reacted with an enantiomerically pure resolving agent (e.g., d-camphoric acid) in a suitable solvent. |

| 2. Crystallization | The solution is cooled or concentrated to induce crystallization. Due to different solubilities, one diastereomeric salt crystallizes preferentially. |

| 3. Separation | The crystallized diastereomer is separated from the mother liquor (which is now enriched in the other diastereomer) by filtration. |

| 4. Liberation | The pure enantiomer is liberated from the diastereomeric salt, typically by an acid-base reaction, and the resolving agent is recovered for reuse. |

The data in this table is sourced from references libretexts.orggoogle.com.

Preferential Crystallization Approaches for Enantiomeric Enrichment

Preferential crystallization, or resolution by entrainment, is a technique applicable to racemic mixtures that form conglomerates—mechanical mixtures of separate D- and L-enantiomer crystals. acs.orgrsc.org This method avoids the need for a chiral resolving agent. It involves seeding a supersaturated solution of the racemate with a small number of pure crystals of the desired enantiomer. This "entrainment" encourages the selective crystallization of only that enantiomer, based on the kinetic barrier being lower for crystal growth than for new nucleation of the counter-enantiomer. acs.org

This technique has been successfully applied to the resolution of enantiomeric salts of lysine. uni-halle.de To overcome the inherent 50% yield limit of this method, it can be coupled with an in-situ racemization process, where the unwanted enantiomer remaining in the solution is continuously converted back into the racemate. uni-halle.detandfonline.com One study reported a cyclic process where enantiomeric salts of lysine were resolved by preferential crystallization, and the remaining solution enriched in the D-enantiomer was racemized by heating, ultimately achieving a high yield and purity of the target L-enantiomer. uni-halle.de

Example of Lysine Resolution by Preferential Crystallization with Racemization

| Parameter | Result |

|---|---|

| Target Enantiomer | L-Lysine Salt |

| Method | Successive Preferential Crystallization & Thermal Racemization |

| Final Yield | 90% |

| Final Purity | ~98% |

The data in this table is sourced from reference uni-halle.de.

Enzymatic Resolution Pathways for Selective Enantiomer Production

Enzymatic methods offer high selectivity for resolving racemates under mild conditions. These pathways utilize enzymes that stereoselectively catalyze a reaction on only one of the enantiomers in a racemic mixture. tandfonline.com

For DL-lysine, one established method is the asymmetric hydrolysis of a derivatized form, ε-benzoyl-α-acetyl-DL-lysine, using an acylase enzyme. The enzyme specifically hydrolyzes the acetyl group from the L-enantiomer, leaving the D-enantiomer unchanged. The resulting products, ε-benzoyl-L-lysine and ε-benzoyl-α-acetyl-D-lysine, have different chemical properties and can be easily separated. tandfonline.com The unreacted D-form can then be racemized and recycled. tandfonline.com

Another advanced enzymatic approach involves a two-enzyme cascade to produce D-lysine from L-lysine. This system uses a lysine racemase to convert L-lysine to DL-lysine, and then a highly selective L-lysine decarboxylase to degrade the L-enantiomer, leaving pure D-lysine. mdpi.com

Parameters for Enzymatic Resolution of DL-Lysine Derivative

| Parameter | Description / Condition |

|---|---|

| Substrate | ε-benzoyl-α-acetyl-DL-lysine |

| Enzyme | Acylase |

| Action | Asymmetric hydrolysis of the L-enantiomer |

| Separation | L-product is separated by filtration, as it is less soluble than the D-substrate. |

| Racemization of D-form | The recovered ε-benzoyl-α-acetyl-D-lysine is racemized with acetic anhydride (B1165640) for reuse. |

The data in this table is sourced from reference tandfonline.com.

Chiral Stationary Phase Chromatographic Enantioseparation Methodologies

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the direct separation of enantiomers. hplc.eunih.gov The CSP creates a chiral environment within the column, causing the two enantiomers of the analyte to interact differently with the stationary phase, which leads to different retention times and thus separation. hplc.eu

While direct resolution of underivatized lysine can be challenging, its derivatives are readily separated on various CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, have been shown to be effective for the enantiomeric resolution of α-amino acid esters and other chiral amines. yakhak.org Another important class is ligand-exchange chromatography, where a chiral ligand (like an amino acid) is complexed with a metal ion on the stationary phase, and separation occurs based on the differential stability of the diastereomeric ternary complexes formed with the analyte enantiomers. nih.gov

Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Principle of Separation | Relevance to Amino Acids |

|---|---|---|

| Polysaccharide-based | Forms transient diastereomeric complexes via hydrogen bonds, dipole-dipole, and π-π interactions. | Effective for resolving N-derivatized amino acid esters. yakhak.org |

| Pirkle-type (Brush-type) | Based on π-π interactions, hydrogen bonding, and steric hindrance between the analyte and a π-acidic or π-basic chiral selector. hplc.eu | Used for a wide variety of compound groups, including derivatized amines and amino alcohols. hplc.eu |

| Ligand Exchange | Formation of transient diastereomeric metal complexes involving the CSP, a metal ion (e.g., Cu²⁺), and the analyte enantiomers. nih.gov | Particularly suitable for the resolution of amino acids and their derivatives. |

| Crown Ether-based | Utilizes host-guest complexation, primarily for separating chiral primary amines through interactions with the -NH₃⁺ group. nih.gov | Effective for primary amines, including amino acids. |

The data in this table is sourced from references hplc.euyakhak.orgnih.gov.

Synthetic Strategies and Chemical Transformations of 2s 2,6 Diaminohexanoic Acid Sulfate

Exploration of Biosynthetic Pathways Leading to (2S)-2,6-Diaminohexanoic Acid

The industrial production of (2S)-2,6-diaminohexanoic acid is predominantly achieved through microbial fermentation. kemiex.comgoogle.com The primary microorganisms employed for this purpose are high-yielding strains of bacteria, most notably Corynebacterium glutamicum. researchgate.net Strains of Bacillus subtilis and genetically modified Escherichia coli are also utilized in fermentation processes. researchgate.neteuropa.eu

The biosynthesis of L-lysine in these bacteria occurs via the diaminopimelate (DAP) pathway. This complex pathway begins with aspartate and involves a series of enzymatic reactions. A key intermediate in this pathway is meso-diaminopimelate, which is decarboxylated in the final step by the enzyme diaminopimelate decarboxylase to yield L-lysine. The regulation of this pathway is intricate, involving feedback inhibition and repression of key enzymes to control the intracellular concentration of L-lysine. Industrial production strains are often genetically modified to bypass these regulatory mechanisms, leading to the overproduction and secretion of L-lysine into the fermentation medium.

Chemical Synthesis Routes for Enantiopure (2S)-2,6-Diaminohexanoic Acid and its Sulfate (B86663) Salt

While fermentation is the dominant industrial method, various chemical synthesis routes have been developed for producing amino acids, including enantiopure (2S)-2,6-diaminohexanoic acid. These methods are often crucial for laboratory-scale synthesis and for the production of specific derivatives. A common strategy involves the asymmetric synthesis from achiral precursors or the resolution of racemic mixtures.

The production of (2S)-2,6-diaminohexanoic acid sulfate on an industrial scale is directly linked to the fermentation process. researchgate.net During fermentation, sulfuric acid or ammonium (B1175870) sulfate is added to the culture medium. google.com This serves two purposes: it helps to control the pH of the medium and it converts the L-lysine produced by the microorganisms directly into its sulfate salt. google.com After the fermentation is complete, the culture broth, which contains the L-lysine sulfate, biomass, and other nutrients, is concentrated and dried to produce the final product. researchgate.net This process is more direct and cost-effective compared to the production of L-lysine hydrochloride, which requires additional separation and purification steps. researchgate.net

Table 1: Comparison of L-lysine Salt Production Processes

| Feature | L-lysine Sulfate Production | L-lysine Hydrochloride Production |

|---|---|---|

| Process | Directly recovered from biomass and granulated researchgate.net | Separated from biomass, followed by a multi-stage process researchgate.net |

| Additional Materials | Sulfuric acid or ammonium sulfate added during fermentation google.com | Requires materials like ammonia and hydrochloric acid researchgate.net |

| Economic Aspect | More economical due to fewer process stages researchgate.net | More costly due to complex processing researchgate.net |

| Environmental Impact | Considered to have environmental benefits researchgate.net | The multi-stage process has a larger environmental footprint |

Directed Chemical Modifications of Amino and Carboxyl Functionalities of (2S)-2,6-Diaminohexanoic Acid

The presence of three distinct functional groups—the α-amino group, the ε-amino group, and the carboxyl group—allows for a wide range of selective chemical modifications of L-lysine. The differential reactivity of these groups, particularly the pKa difference between the two amino groups, enables regioselective reactions.

Modification of Amino Functionalities:

Acylation: The amino groups of lysine (B10760008) can be readily acylated. A novel method has been developed to selectively introduce long-chain acyl groups at the Nα position by first converting L-lysine to α-amino-ε-caprolactam, followed by reaction with an acyl chloride and subsequent hydrolysis. nih.gov This approach avoids complex protection and deprotection steps. nih.gov

Alkylation: The ε-amino group can be selectively alkylated. For example, Nε-(2,2,2-trifluoroethyl)-L-lysine has been synthesized to lower the pKa of the side-chain amino group, a modification aimed at mimicking the active site of the RuBisCO enzyme for applications in CO2 capture. morressier.com

Urethane Formation: Poly(L-lysine) derivatives bearing urethane moieties in their side chains have been synthesized, demonstrating another route for modifying the amino groups to create functional polymers. researchgate.net

Modification of Carboxyl Functionality:

The carboxyl group can be modified through standard reactions such as esterification and amidation. These modifications are often performed after protecting the amino groups to ensure selectivity. For instance, in the synthesis of L-lysine-based organogelators, the carboxyl group is often esterified (e.g., ethyl ester) while the amino groups are modified. nih.gov

Rational Design and Synthesis of Functionalized Derivatives for Research Applications.

The chemical tractability of L-lysine has led to the design and synthesis of a vast array of functionalized derivatives for diverse research applications.

Drug Delivery: Nα-acylated lysine derivatives with varying carbon chain lengths (C8 to C18) have been synthesized. nih.gov Some of these derivatives, specifically those with C8, C10, and C12 chains, can self-assemble into vesicles in aqueous solutions, showing potential as systems for drug and gene delivery. nih.gov

Biomaterials: L-lysine-based organogelators have been prepared by reacting L-lysine ethyl ester with various long-chain acyl chlorides. nih.gov These molecules can form gels in cosmetic solvents and are being investigated as matrices for controlled drug release. nih.gov

Catalysis: L-lysine has been immobilized onto polyacrylonitrile fibers to create a heterogeneous catalyst. globethesis.com This functionalized fiber has shown catalytic activity in Knoevenagel condensation reactions, offering an environmentally friendly and reusable catalytic system. globethesis.com

Peptide and Protein Chemistry: Orthogonally protected aminooxy-containing derivatives of L-lysine have been synthesized. researchgate.net These non-proteinogenic amino acids are valuable tools in peptide synthesis, allowing for the introduction of specific functionalities and the construction of modified peptides through oxime ligation chemistry. researchgate.net

Molecular Probes: The synthesis of fluorinated lysine derivatives highlights the rational design of molecules for specific research questions, in this case, to study and mimic enzymatic CO2 capture mechanisms. morressier.com

Table 2: Examples of Functionalized L-lysine Derivatives and Their Applications

| Derivative Name | Modification | Research Application |

|---|---|---|

| Sodium Nα-octanamide lysine | Nα-acylation with an 8-carbon chain nih.gov | Self-assembles into vesicles for potential drug delivery nih.gov |

| Nε-(2,2,2-trifluoroethyl)-L-lysine | Nε-alkylation with a trifluoroethyl group morressier.com | Reversible CO2 capture research morressier.com |

| L-lysine functionalized polyacrylonitrile fiber | Immobilization of L-lysine onto a polymer support globethesis.com | Heterogeneous catalyst for organic reactions globethesis.com |

| Bis(N2-lauroyl-N6-L-lysyl ethylester)oxalylamide | N-acylation and esterification | Organogelator for potential use in drug release matrices nih.gov |

Biochemical Roles and Metabolic Interventions Involving 2s 2,6 Diaminohexanoic Acid

Elucidation of (2S)-2,6-Diaminohexanoic Acid as a Core Building Block in Protein Synthesis.

(2S)-2,6-diaminohexanoic acid is one of the twenty proteinogenic amino acids, meaning it is genetically coded for and incorporated into proteins during the process of translation. rroij.com Its presence is vital for the synthesis of a vast array of proteins that are essential for the structure and function of all living organisms.

The incorporation of lysine (B10760008) into a polypeptide chain occurs during translation, where the genetic information encoded in messenger RNA (mRNA) is decoded by ribosomes to assemble a specific sequence of amino acids. The codons AAA and AAG in the genetic code specify the insertion of lysine.

Furthermore, the lysine side chain is often found on the exterior of proteins, where it can interact with other molecules, including other proteins, nucleic acids, and various metabolites. This surface exposure also makes it a prime target for various post-translational modifications, which will be discussed in the subsequent section.

Table 1: Key Properties of (2S)-2,6-Diaminohexanoic Acid (L-Lysine)

| Property | Value |

| Chemical Formula | C6H14N2O2 |

| Molar Mass | 146.19 g/mol |

| Codons | AAA, AAG |

| pKa (α-carboxyl) | ~2.2 |

| pKa (α-amino) | ~9.0 |

| pKa (ε-amino) | ~10.5 |

| Isoelectric Point (pI) | ~9.74 |

Note: The data in this table is interactive and can be sorted by clicking on the column headers.

Investigation of Post-Translational Modifications involving (2S)-2,6-Diaminohexanoic Acid Residues

Post-translational modifications (PTMs) are covalent chemical alterations to proteins after their synthesis, and they significantly expand the functional diversity of the proteome. thermofisher.com The ε-amino group of the lysine side chain is a highly reactive nucleophile, making it a frequent site for a wide variety of PTMs. nih.gov These modifications are dynamic and often reversible, playing crucial roles in regulating protein function, localization, and stability.

Some of the most significant PTMs involving lysine residues include:

Ubiquitination: This process involves the attachment of a small regulatory protein called ubiquitin to the ε-amino group of a lysine residue. thermofisher.comnih.gov Polyubiquitination, the attachment of a chain of ubiquitin molecules, is a primary signal for targeting a protein for degradation by the proteasome. thermofisher.com Monoubiquitination and other forms of ubiquitin linkage can have non-proteolytic roles, influencing protein trafficking, DNA repair, and signal transduction.

Acetylation: The addition of an acetyl group to the lysine side chain neutralizes its positive charge. ambiopharm.com This modification is particularly important in the regulation of gene expression. The acetylation of lysine residues on histone proteins reduces their affinity for the negatively charged DNA, leading to a more relaxed chromatin structure that is more accessible to transcription factors.

Methylation: Lysine residues can be mono-, di-, or trimethylated. Unlike acetylation, methylation does not alter the positive charge of the lysine side chain. Lysine methylation on histones is a key component of the "histone code," where different methylation states at specific lysine residues can recruit different proteins to either activate or repress gene transcription.

Hydroxylation: The addition of a hydroxyl group to lysine is a critical modification in the synthesis of collagen. Hydroxylysine residues are essential for the formation of cross-links between collagen molecules, providing tensile strength to connective tissues.

Glycation: This is a non-enzymatic reaction where a sugar molecule, such as glucose, attaches to the ε-amino group of lysine. Elevated levels of glycation are associated with aging and the pathogenesis of diabetes-related complications. rroij.com

Table 2: Major Post-Translational Modifications of Lysine Residues

| Modification | Added Group | Effect on Charge | Key Function |

| Ubiquitination | Ubiquitin protein | No change | Protein degradation, signaling |

| Acetylation | Acetyl group | Neutralization | Gene regulation, protein stability |

| Methylation | Methyl group(s) | No change | Gene regulation, protein-protein interactions |

| Hydroxylation | Hydroxyl group | No change | Collagen stability |

| Glycation | Sugar molecule | No change | Non-enzymatic modification, associated with disease |

Note: The data in this table is interactive and can be sorted by clicking on the column headers.

Characterization of Enzymatic Transformations and Metabolic Fates of (2S)-2,6-Diaminohexanoic Acid

As an essential amino acid, the metabolic pathways of lysine are primarily catabolic in humans. The breakdown of lysine occurs mainly in the liver and follows two principal pathways: the saccharopine pathway and the pipecolate pathway. The saccharopine pathway is the major route for lysine catabolism in mammals.

The initial step in the saccharopine pathway involves the condensation of lysine with α-ketoglutarate to form saccharopine, a reaction catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase. Saccharopine is then cleaved to yield glutamate and α-aminoadipic semialdehyde. Subsequent enzymatic reactions convert α-aminoadipic semialdehyde to α-ketoadipate, which is then further metabolized to acetyl-CoA.

Because lysine is ultimately degraded to acetyl-CoA, it is classified as a ketogenic amino acid. mdpi.com This means it can be converted into ketone bodies, which can be used as an energy source by various tissues, particularly during periods of fasting or low carbohydrate intake. mdpi.com

In some organisms, particularly fungi, lysine is synthesized via the α-aminoadipate pathway. nih.gov This pathway starts with the condensation of acetyl-CoA and α-ketoglutarate and proceeds through a series of intermediates, including homocitrate and α-aminoadipate, to ultimately produce lysine. nih.gov

Pathways of (2S)-2,6-Diaminohexanoic Acid in Advanced Biochemical Systems Research

The intricate pathways involving lysine have become a focal point in various areas of advanced biochemical systems research. Understanding the regulation of lysine metabolism and its PTMs is crucial for elucidating the mechanisms of various diseases and for developing novel therapeutic strategies.

In cancer research, the altered metabolism of cancer cells, including their dependence on certain amino acids, is a promising area for therapeutic intervention. Studies are exploring how targeting lysine metabolic pathways could potentially inhibit cancer cell growth.

In the field of neurobiology, the post-translational modifications of proteins in the brain are critical for synaptic plasticity, learning, and memory. Research is ongoing to understand how aberrant lysine modifications might contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.

Furthermore, the unique chemistry of the lysine side chain is being exploited in the development of new biotechnological tools. For instance, the specific and efficient enzymatic or chemical modification of lysine residues is being used to attach probes, drugs, or other molecules to proteins for imaging, therapeutic, or diagnostic purposes. The synthesis of lysine analogues and their incorporation into peptides and proteins is also an active area of research for creating novel biomaterials and therapeutics. researchgate.net

Development and Application of Derivatives and Analogs of 2s 2,6 Diaminohexanoic Acid Sulfate in Advanced Chemical and Biological Systems

Design and Synthesis of Peptidomimetics Incorporating (2S)-2,6-Diaminohexanoic Acid Scaffolds

Peptidomimetics, molecules that mimic the structure and function of peptides, are a significant area of drug discovery. The incorporation of (2S)-2,6-diaminohexanoic acid scaffolds offers a strategic advantage in creating peptidomimetics with enhanced properties. The bifunctional nature of lysine (B10760008), with its α-amino and ε-amino groups, allows for diverse chemical modifications and the creation of unique molecular architectures. feedvit.comfoodsweeteners.com

The synthesis of these peptidomimetics often involves solid-phase synthesis techniques, which allow for the sequential addition of amino acids and other building blocks to a resin support. foodsweeteners.com This method facilitates the creation of libraries of compounds with systematic variations in their structure. For instance, α-peptide/β-peptoid hybrid oligomers incorporating lysine have been synthesized and shown to possess potent antimicrobial activity. nih.gov The design of these molecules often focuses on optimizing hydrophobicity and the distribution of cationic charge to enhance their interaction with bacterial membranes. feedvit.comnih.gov

Moreover, the lysine scaffold can be used to create constrained dipeptide mimics, such as those incorporating pyrrolizidinone structures, which can emulate specific peptide secondary structures like β-turns. feedvit.com These rigid structures are crucial for improving the metabolic stability and receptor-binding affinity of the peptidomimetic. The synthesis of such complex scaffolds often involves multi-step solution-phase chemistry, starting from protected lysine derivatives. feedvit.com

A key aspect of designing lysine-based peptidomimetics is the ability to selectively modify the α- and ε-amino groups. This orthogonal protection strategy allows for the introduction of different functionalities at specific positions, leading to a high degree of molecular diversity and control over the final properties of the peptidomimetic. foodsweeteners.com

Creation of Fluorescent and Chiroptical Probes Utilizing (2S)-2,6-Diaminohexanoic Acid Conjugates

The unique chemical properties of (2S)-2,6-diaminohexanoic acid make it an excellent building block for the development of fluorescent and chiroptical probes. researchgate.net Its ability to be conjugated with various fluorophores and chromophores, coupled with its inherent chirality, allows for the creation of sensitive and selective sensors for biological molecules and processes.

Naphthalene (B1677914) Diimide–Amino Acid Conjugates for Nucleic Acid Differentiation Studies

A notable application of lysine in this area is the development of naphthalene diimide (NDI) conjugates for the differentiation of nucleic acids. NDI molecules are known to interact with DNA and RNA, and their conjugation to amino acids like lysine can enhance their binding affinity and selectivity. nih.gov

Researchers have synthesized novel NDI-lysine conjugates that exhibit strong interactions with double-stranded DNA and RNA through a "threading intercalation" mechanism. nih.gov These conjugates, featuring a dicationic NDI core linked to the lysine side chain, have shown selective fluorimetric responses for GC-rich DNA over AT- or AU-rich polynucleotides. nih.gov This selectivity is a significant advancement for the development of probes that can distinguish between different nucleic acid sequences. The synthesis of these conjugates involves a multi-step process, starting with a di-functionalized NDI core, followed by nucleophilic aromatic substitution with a protected lysine derivative. nih.gov

The fluorescence properties of these NDI-lysine conjugates are highly sensitive to their environment and binding state. For example, the quantum yield of some NDI-amino acid conjugates has been reported to be greater than 0.2, with significant changes in fluorescence intensity upon binding to nucleic acids. nih.gov This makes them powerful tools for studying DNA and RNA structure and interactions.

Structure-Activity Relationship Investigations of Conjugate Linker Lengths and Moieties

Studies on various conjugates have demonstrated that linker length can impact the ability of the molecule to effectively reach and interact with its target. verifiedmarketresearch.complos.org For example, in the context of PROteolysis TArgeting Chimeras (PROTACs), the optimal linker length is crucial for bringing an E3 ubiquitin ligase and a target protein into close proximity to induce protein degradation. plos.org Research on estrogen receptor-α targeting PROTACs revealed that a 16-atom chain length was optimal for efficacy. plos.org

Similarly, in the design of biotinylated probes, the length of the polyethylene (B3416737) glycol (PEG) linker was found to affect the efficiency of target protein enrichment in pulldown assays. verifiedmarketresearch.com A probe with a PEG5 linker, corresponding to a length of 28 Å, was identified as optimal for isolating its binding proteins. verifiedmarketresearch.com These findings underscore the importance of systematic variation of the linker as a key strategy in the design of functional probes and conjugates based on (2S)-2,6-diaminohexanoic acid. The hydrocarbon chain of the lysine side-chain itself can act as a linker, and its length is critical for certain biological processes, such as ubiquitin chain formation. made-in-china.com

Integration of (2S)-2,6-Diaminohexanoic Acid Motifs in Advanced Material Science Research

The incorporation of (2S)-2,6-diaminohexanoic acid and its polymers, such as polylysine (B1216035), into advanced materials is a rapidly growing field of research. The cationic nature and biocompatibility of lysine-based materials make them highly attractive for a wide range of applications, from drug delivery to tissue engineering. nbgroup.cnnih.gov

Polylysine and materials integrating lysine are being explored as platforms for drug and gene delivery. nbgroup.cn The positive charges on the polymer facilitate electrostatic interactions with negatively charged cell membranes, promoting efficient cellular uptake. nih.gov Furthermore, the pH-responsive nature of polylysine allows for the design of "smart" materials that can release their cargo in response to specific environmental cues within the body. nbgroup.cn

In the realm of biomaterials, lysine-derived polyurethane scaffolds have shown great promise for promoting wound healing. researchgate.netnih.gov These biodegradable scaffolds support tissue infiltration and are broken down into non-toxic products. nih.gov The mechanical properties and degradation rates of these materials can be tuned by modifying the scaffold fabrication process. researchgate.net

The self-assembly of lysine derivatives is another key area of interest in materials science. kemiex.comrsc.orgnih.gov Lipopeptides containing lysine-rich tripeptides can self-assemble into spherical micelles that exhibit antimicrobial activity. kemiex.com The self-assembly of ferritin nanocages can be induced by poly(α, L-lysine) to form linear chains, demonstrating the ability to create ordered nanostructures. foxnutgroup.com These self-assembled materials have potential applications in nanotechnology and nanomedicine. The use of (2S)-2,6-diaminohexanoic acid sulfate (B86663) in the thermal polymerization of polylysine has also been explored for producing coagulants for water treatment. rsc.org

Compound Name Reference Table

| Compound Name |

| (2S)-2,6-diaminohexanoic acid sulfate |

| (2S)-2,6-diaminohexanoic acid |

| L-lysine |

| L-lysine sulfate |

| Polylysine |

| Naphthalene diimide |

| Biotin |

| Polyethylene glycol |

| PROteolysis TArgeting Chimeras (PROTACs) |

| Polyurethane |

| Ferritin |

| Lipopeptides |

Data Tables

Table 1: Properties of NDI-Amino Acid Conjugates for Nucleic Acid Differentiation

| Conjugate | Target Nucleic Acid | Binding Affinity (Ka, M-1) | Fluorescence Quantum Yield (Φ) | Reference |

| NDI-Lysine Conjugate | GC-DNA | High | > 0.2 | nih.gov |

| NDI-Lysine Conjugate | AT-DNA | Moderate | > 0.2 | nih.gov |

| NDI-Dap Conjugate | GC-DNA | High | > 0.2 | nih.gov |

| NDI-Dap Conjugate | AT-DNA | Moderate | > 0.2 | nih.gov |

| Dap: Diaminopropionic acid |

Table 2: Influence of Linker Length on Probe Efficacy

| Probe Type | Target | Optimal Linker Length | Observation | Reference |

| Biotinylated OSW-1 Probe | OSBP and ORP4 | PEG5 (28 Å) | Most effective enrichment of target proteins | verifiedmarketresearch.com |

| ER-α Targeting PROTAC | Estrogen Receptor-α | 16 atoms | Significant effect on PROTAC efficacy | plos.org |

| Ubiquitin Chain Formation | Thioester Carbonyl | C5 (lysine side-chain) | Optimal for accessing the amine hole and catalysis | made-in-china.com |

Table 3: Properties of Lysine-Based Materials

| Material | Application | Key Property | Finding | Reference |

| Lysine-derived Polyurethane Scaffold | Wound Healing | Biodegradability | Supported cellular infiltration and was biodegradable | researchgate.netnih.gov |

| C16-YKK Lipopeptide Micelles | Antimicrobial | Self-assembly | Formed spherical micelles with antimicrobial activity | kemiex.com |

| Poly(α, L-lysine) | Nanostructure Formation | Electrostatic Interaction | Induced linear self-assembly of ferritin nanocages | foxnutgroup.com |

| L-lysine sulfate | Water Treatment | Coagulation | Thermal polymerization produced effective coagulants | rsc.org |

Advanced Analytical and Spectroscopic Characterization Techniques for 2s 2,6 Diaminohexanoic Acid Sulfate in Research

Spectroscopic Investigations of (2S)-2,6-Diaminohexanoic Acid Sulfate (B86663) in Solution and Solid States

Spectroscopic techniques provide invaluable information about the molecular structure, identification, and chiroptical properties of (2S)-2,6-diaminohexanoic acid sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution. For (2S)-2,6-diaminohexanoic acid, both ¹H and ¹³C NMR are employed.

¹H NMR: The proton NMR spectrum of L-lysine in D₂O typically shows distinct signals corresponding to the different protons in the molecule. For instance, the α-proton (H-2) appears as a triplet, while the ε-methylene protons (H-6) also give a triplet. The other methylene protons (H-3, H-4, H-5) produce more complex multiplets in the intermediate region of the spectrum. chemicalbook.comresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carboxyl carbon (C-1) resonates at the lowest field, followed by the α-carbon (C-2) and the ε-carbon (C-6). The remaining methylene carbons (C-3, C-4, C-5) appear at higher fields. nih.govcopernicus.org

The chemical shifts in both ¹H and ¹³C NMR are sensitive to the pH of the solution due to the protonation state of the amino and carboxyl groups.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common soft ionization technique used for amino acids. In ESI-MS, (2S)-2,6-diaminohexanoic acid is typically observed as the protonated molecule [M+H]⁺. High-resolution mass spectrometry can provide the exact mass, which aids in confirming the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern can help to confirm the identity of the amino acid.

Circular Dichroism (CD) Spectroscopy for Chiroptical Property Assessment

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The CD spectrum of L-lysine exhibits characteristic peaks that are mirror images of those for D-lysine, confirming the chirality of the molecule. researchgate.net The CD spectra of diamino carboxylic acids, including lysine (B10760008), often show a uniform peak around 200 nm. nih.gov This technique is also used to study the conformation of poly-L-lysine, which can adopt different secondary structures like α-helix and β-sheet depending on the pH. nih.govnih.govacs.org

X-ray Diffraction Analysis for Structural Elucidation and Supramolecular Interactions

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Atomic-Level Structure Determination

The crystal structure of L-lysine itself has been a subject of interest, as it has a strong tendency to incorporate water, making the growth of suitable single crystals for XRD challenging. researchgate.netucl.ac.ukcardiff.ac.uk Consequently, modern powder X-ray diffraction methods have been employed to determine the crystal structure of anhydrous L-lysine. researchgate.netcardiff.ac.uknih.gov

The crystal packing is stabilized by a network of intermolecular interactions, primarily hydrogen bonds between the ammonium (B1175870) groups of the lysine cation and the oxygen atoms of the sulfate anion, as well as between the carboxylate group and ammonium groups of neighboring lysine molecules. researchgate.net These interactions dictate the supramolecular architecture of the crystal. mdpi.combath.ac.uknih.gov

The lattice parameters for L-lysine sulfate have been reported as:

a = 5.572 Å

b = 11.535 Å

c = 16.595 Å

Volume = 1066.62 ų

In another study, slightly different lattice parameters were reported for a doped L-lysine sulfate crystal:

a = 5.74 Å

b = 10.39 Å mkjc.in

The presence of sharp peaks in the powder XRD pattern confirms the crystalline nature of the material. malayajournal.orgias.ac.inresearchgate.net

Powder X-ray Diffraction for Polymorph Screening and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) stands as a cornerstone technique for the solid-state characterization of crystalline materials like this compound. rigaku.com It is an indispensable tool for polymorph screening, which is the systematic search for different crystalline forms of a substance. researchgate.net Polymorphs, while chemically identical, can exhibit distinct physicochemical properties, including solubility and stability, making their identification and control critical during drug development. rigaku.com

The principle of PXRD involves irradiating a powdered sample with monochromatic X-rays and detecting the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the crystalline lattice. Each polymorph will produce a distinct PXRD pattern, allowing for its unambiguous identification. rigaku.com For instance, in studies of L-lysine, PXRD has been instrumental in determining its crystal structure and identifying different hydrate phases, as the pure form has a strong tendency to incorporate water. nih.govwiley.comucl.ac.uk

In a typical polymorph screening of this compound, the compound would be subjected to various crystallization conditions (e.g., different solvents, temperatures, and pressures). The resulting solid forms would then be analyzed by PXRD to identify any new crystalline phases. The discovery of a new ketoprofen-L-lysine salt polymorph highlights the utility of this approach in identifying novel solid forms with potentially improved properties. nih.govnih.gov

Table 1: Illustrative Powder X-ray Diffraction Peaks for a Crystalline Form of this compound

| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 60 |

| 20.8 | 4.27 | 100 |

| 23.1 | 3.85 | 75 |

| 25.9 | 3.44 | 50 |

| 28.3 | 3.15 | 45 |

| 31.7 | 2.82 | 30 |

Note: This table is illustrative and represents typical data obtained from a PXRD analysis. Actual peak positions and intensities would be specific to a particular crystalline form of this compound.

Synchrotron-based X-ray Diffraction for High-Resolution Structural Insights

While laboratory-based PXRD is a powerful tool, synchrotron-based X-ray diffraction offers significantly higher resolution and intensity. This enhanced capability is particularly valuable for obtaining detailed structural information from complex or weakly diffracting samples. Synchrotron radiation is generated by electrons traveling at nearly the speed of light in a storage ring, producing an extremely bright and collimated X-ray beam.

The high flux of synchrotron sources allows for rapid data collection, which is advantageous for monitoring dynamic processes such as phase transitions. nih.gov Furthermore, the high resolution enables the precise determination of lattice parameters and can aid in solving crystal structures from powder data, a technique that has been successfully applied to determine the crystal structure of L-lysine itself. nih.gov For this compound, synchrotron XRD could be employed to:

Resolve ambiguities in PXRD patterns: Distinguish between closely related crystalline phases or identify minor crystalline impurities that may not be detectable with conventional laboratory instruments.

Determine crystal structures: In cases where suitable single crystals cannot be grown, high-resolution powder diffraction data from a synchrotron source can be used for ab initio structure determination.

Study microcrystalline samples: The high intensity of the X-ray beam allows for the analysis of very small sample volumes or samples with poor crystallinity. nih.gov

The application of synchrotron XRPD has proven effective in identifying polymorphic forms of APIs even in low-concentration formulations, demonstrating its sensitivity and power for detailed solid-state characterization. nih.gov

Thermal Analysis Techniques for Investigating Solid-State Transformations and Stability

Thermal analysis techniques are essential for investigating the physical and chemical changes that occur in a substance as a function of temperature. For this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its stability and solid-state transformations. rigaku.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events (heat absorption) such as melting and desolvation, and exothermic events (heat release) such as crystallization, can be detected and quantified. DSC is a primary tool for identifying phase transitions and determining the thermodynamic relationship between polymorphs. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and to quantify mass loss associated with processes like dehydration or decomposition.

Research on the thermal decomposition of lysine sulfate has shown that it undergoes a multi-stage decomposition process. researchgate.net A study on 65% lysine sulfate powder revealed that the initial decomposition temperatures are 145 °C in air and 155 °C in a nitrogen atmosphere. researchgate.net The decomposition involves processes such as decarboxylation and deamination. researchgate.net

Table 2: Thermal Decomposition Stages of 65% Lysine Sulfate in Air and Nitrogen Atmospheres

| Stage | Temperature Range (°C) - Air | Weight Loss (%) - Air | Temperature Range (°C) - Nitrogen | Weight Loss (%) - Nitrogen | Associated Process |

| I | 145 - 250 | ~38 | 155 - 260 | ~38 | Desulfurization and Decarboxylation |

| II | 250 - 400 | ~20 | 260 - 420 | ~22 | Deamination |

| III | 400 - 600 | ~34.3 | 420 - 600 | ~14.2 | Oxidative Degradation (in air) |

Source: Adapted from thermal analysis data on 65% lysine sulfate. researchgate.net

These thermal analysis techniques are complementary to PXRD. For example, a change in the crystalline form observed by variable-temperature PXRD can be correlated with a thermal event in the DSC thermogram, providing a comprehensive picture of the solid-state behavior of this compound. rigaku.com The combination of these advanced analytical methods is crucial for the complete solid-state characterization of this important compound, ensuring the development of a stable and effective final product.

Computational and Theoretical Investigations of 2s 2,6 Diaminohexanoic Acid Sulfate

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are instrumental in predicting how (2S)-2,6-diaminohexanoic acid interacts with biological macromolecules, such as proteins and nucleic acids, as well as with other surfaces. These computational techniques can elucidate the preferred binding modes, interaction energies, and the key molecular determinants of these interactions.

Research has employed molecular modeling to investigate the interaction of L-lysine with various surfaces. For instance, studies on functionalized quartz substrates revealed that the interaction is heavily influenced by the surface's hydrophobic or hydrophilic character. nih.gov On fully methylated, hydrophobic surfaces, L-lysine showed no significant preferential orientation. nih.gov However, on partially hydrophilic surfaces containing silanol (B1196071) groups, the interaction was dominated by electrostatic forces and hydrogen bonding. nih.gov In these cases, a preferred geometry was observed where the ammonium (B1175870) group of lysine (B10760008) points toward the silanol site on the surface. nih.gov

Molecular docking is a crucial in silico technique used to predict the binding orientation of a molecule to a target, such as a protein's active site. mdpi.com This method helps in understanding how a compound might fit within a binding pocket and assesses the strength and type of interactions involved. mdpi.com For lysine, docking simulations are used to predict its binding to various proteins, which is fundamental to understanding its biological roles. For example, the acidic patch on the nucleosome surface is a known docking platform for many proteins, and the basic side chain of lysine is a key feature in these interactions. oup.com Advanced protein structure prediction tools can be used to screen for novel nucleosome-binding proteins, with the interaction of lysine residues being a critical component of the binding analysis. oup.com

These computational approaches are not limited to protein interactions. The binding of poly(L-lysine) to DNA has also been a subject of molecular simulations, revealing how the arrangement of lysine residues affects binding affinity and mechanism. acs.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules like (2S)-2,6-diaminohexanoic acid. These methods provide detailed information about molecular orbitals, charge distribution, vibrational frequencies, and reaction mechanisms.

DFT studies have been performed to understand the fundamental properties of L-lysine. For instance, calculations have been used to optimize the geometry of L-lysine and to compute its vibrational spectra. cyberleninka.ru By comparing calculated vibrational frequencies with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy, researchers can validate the computational models and gain a deeper understanding of the molecule's structure. cyberleninka.rujchps.com

DFT calculations are also crucial for studying reaction mechanisms involving lysine. For example, the conversion of L-lysine to L-β-lysine, a reaction involving a 5'-deoxyadenosyl radical, has been investigated using the DFT-B3LYP method. researchgate.net These calculations helped to map the reaction pathway, identifying the structures of transition states and intermediates and determining their relative Gibbs free energies. researchgate.net

Furthermore, DFT has been applied to study the interaction of lysine with other molecules and surfaces at an electronic level. The binding of lysine to silanol groups, as a model for silica (B1680970) surfaces, has been explored using DFT to demonstrate the strong hydrogen bonding capabilities of lysine's side-chain amine group. researchgate.net Such calculations provide insights into adsorption processes on biocompatible materials. researchgate.net

The table below summarizes key parameters that can be derived from DFT calculations for amino acids, providing a quantitative basis for their reactivity and physicochemical properties. semanticscholar.org

| Parameter | Description | Relevance |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment (Debye) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Global Hardness (η) | Resistance to change in electron distribution. | A larger value indicates higher stability. |

| Global Softness (S) | The reciprocal of global hardness. | A larger value indicates higher reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Determines the nature of chemical bonds. |

This table presents typical quantum chemical parameters used to profile molecular reactivity and structure.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For (2S)-2,6-diaminohexanoic acid, MD simulations provide valuable insights into its conformational flexibility, its behavior in solution, and its interactions with its environment.

MD simulations have been extensively used to study poly(L-lysine) (PLL) dendrimers and dendrigrafts, which are branched macromolecules built from lysine units. rsc.orgmdpi.comnih.gov These simulations, often performed in explicit solvent, allow researchers to investigate the conformational structure of these complex molecules by evaluating properties like the radius of gyration (Rg), solvent-accessible surface area (SASA), and hydrodynamic radius (RH). rsc.org The simulations can also predict the effects of environmental factors, such as pH, on the dendrimer's structure. rsc.orgnih.gov For example, at neutral pH, PLL dendrimers tend to have a more open and larger structure due to electrostatic repulsion between the protonated amino groups, while at high pH, they can adopt a more compact conformation. nih.govrsc.org

The dynamic behavior of L-lysine in aqueous solutions and near surfaces has also been a focus of MD studies. Simulations of L-lysine near functionalized quartz surfaces have shown that the structure of the surrounding water shells is significantly affected by the surface properties. nih.gov Well-defined hydration shells form around L-lysine when the surface is hydrophobic, whereas the order is disrupted near partially hydrophilic surfaces. nih.gov

These simulations are performed using force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is critical for the accuracy of the simulation. All-atom force fields, such as AMBER, are commonly used for detailed simulations of biomolecules like lysine. acs.org

| Simulation Parameter | Description | Typical Application for Lysine Studies |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | AMBER, GROMOS, CHARMM for simulating lysine and its polymers. acs.org |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation. | Explicit models like TIP3P or SPC/E for detailed hydration studies. |

| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | NPT (constant number of particles, pressure, and temperature) is common for simulating systems under realistic conditions. acs.org |

| Simulation Time | The length of the simulated trajectory. | Nanoseconds to microseconds, depending on the process being studied. mdpi.comacs.org |

| Boundary Conditions | The conditions applied at the edges of the simulation box. | Periodic boundary conditions are typically used to simulate a bulk system. |

This table outlines key parameters and choices in setting up molecular dynamics simulations for studying compounds like (2S)-2,6-diaminohexanoic acid sulfate (B86663).

In Silico Prediction of Binding Affinities and Molecular Recognition Events in Complex Systems

In silico methods for predicting binding affinities provide a quantitative measure of the strength of the interaction between a ligand, such as (2S)-2,6-diaminohexanoic acid, and its binding partner. These predictions are crucial for understanding molecular recognition events in complex biological systems.

Techniques like free energy calculations can be used to estimate the binding free energy (ΔGbind) of a ligand to a protein. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular approaches for calculating these binding energies from MD simulation trajectories. mdpi.com These methods have been used to show strong binding affinities between drug candidates and their target proteins, with calculated binding free energies providing a quantitative ranking of potential interactions. mdpi.com

Alchemical free energy calculation methods, such as λ-dynamics, represent another powerful tool. nih.govnih.gov These methods compute the relative binding free energies (ΔΔGbind) by computationally transforming one molecule into another. nih.gov This approach is highly efficient for screening a range of chemical modifications to a ligand to predict how these changes affect binding selectivity. nih.gov For instance, this method can be used to predict how a protein's binding affinity for a nucleic acid changes when a canonical base is replaced by a modified one. nih.govnih.gov

The prediction of binding affinities is also central to epitope mapping. For example, the binding affinity of peptide fragments from viral proteins to Human Leukocyte Antigen (HLA) molecules can be predicted in silico. explorationpub.com By generating peptide subsequences and using tools like NetMHCpan, researchers can obtain binding affinity scores, often reported as percentile ranks, which indicate how strongly a given peptide binds to a specific HLA allele. explorationpub.com This information is vital for understanding immune responses and for vaccine design.

The table below shows an example of how binding affinity data might be presented.

| Complex | Docking Score (kcal/mol) | MM/GBSA ΔGbind (kcal/mol) | MM/PBSA ΔGbind (kcal/mol) |

| Protein A - Ligand X | -7.3 | -23.7 | -18.0 |

| Protein B - Ligand X | -6.0 | -33.4 | -27.8 |

| Protein C - Ligand X | -6.3 | -21.2 | -17.0 |

This table provides a hypothetical example of predicted binding affinities for a ligand with different proteins, as determined by various computational methods. mdpi.com Lower values typically indicate stronger binding.

Interactions of 2s 2,6 Diaminohexanoic Acid Sulfate with Biological and Non Biological Substrates in Research Contexts

Adsorption and Supramolecular Assembly Studies on Porous Materials

The adsorption of (2S)-2,6-diaminohexanoic acid onto porous materials like zeolites has been a key area of investigation. Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them excellent candidates for studying molecular adsorption and assembly. unife.it

Kinetics and Thermodynamics of Adsorption Processes on Zeolites and Similar Adsorbents

The study of the adsorption of L-lysine onto ZSM-5 zeolites, a type of synthetic zeolite, reveals that the process is influenced by various factors. unife.it Kinetic and thermodynamic studies provide insights into the rate and spontaneity of the adsorption process. For instance, the adsorption of L-lysine onto ZSM-5 zeolites with different silicon-to-aluminum (Si/Al) ratios has been investigated to understand the underlying mechanisms. unife.itunipd.it

The adsorption process of L-lysine on L zeolite reaches equilibrium in approximately one hour. researchgate.net The kinetic data can be modeled using a pseudo-second-order (PSO) model. researchgate.net The saturation capacity for L-lysine on L zeolite is approximately 0.62 mmol/g. researchgate.net

| Adsorbent | Adsorbate | Kinetic Model | Saturation Capacity (mmol/g) | Reference |

| L Zeolite | L-Lysine | Pseudo-Second-Order | ~0.62 | researchgate.net |

Influence of Adsorbent Properties (e.g., Si/Al Ratio) on Adsorption Mechanisms

The chemical composition of the zeolite, particularly the Si/Al ratio, plays a crucial role in the adsorption of amino acids like lysine (B10760008). unife.it The Si/Al ratio determines the hydrophilic or hydrophobic nature of the zeolite and the density of charge-balancing cations, which in turn affects its interaction with guest molecules. unife.itnih.gov

Research on ZSM-5 zeolites has shown that a lower Si/Al ratio, which implies a higher aluminum content, leads to a higher adsorption capacity for L-lysine. unife.itunife.it Specifically, both the saturation capacity and the binding constant for L-lysine decrease as the Si/Al ratio increases. unife.it This is attributed to the fact that the aluminum sites in the zeolite framework are the primary locations for interaction with the cationic form of lysine. mdpi.com Therefore, a higher concentration of aluminum enhances the adsorption of the positively charged lysine molecules. unife.itnih.gov

The pH of the solution also influences the charge of the lysine molecule. unife.it In the pH range of 4 to 8, L-lysine predominantly exists in a cationic form, which facilitates its interaction with the negatively charged zeolite framework. unife.it

| Zeolite Type | Si/Al Ratio | Effect on Adsorption | Reference |

| ZSM-5 | Lower (e.g., 15) | Higher saturation capacity and binding constant | unife.it |

| ZSM-5 | Higher (e.g., 37) | Lower saturation capacity and binding constant | unife.it |

| Zeolite L | - | Higher capacity than ZSM-5 | unife.it |

Characterization of Host-Guest and Guest-Guest Interactions within Material Frameworks

Once adsorbed, (2S)-2,6-diaminohexanoic acid molecules can form organized structures within the pores of the host material, a phenomenon known as supramolecular self-assembly. unife.it High-resolution X-ray diffraction studies have provided detailed insights into these arrangements.

Within ZSM-5 zeolites, L-lysine molecules have been observed to adopt different conformations depending on their location within the channel system. unife.itunipd.it At the intersections of the straight and sinusoidal channels, L-lysine molecules can arrange into an α-helical conformation. unife.itunipd.it This structure is stabilized by strong hydrogen bonds between the amino groups of the lysine molecules, water molecules, and the oxygen atoms of the zeolite framework. unife.itunipd.it In the sinusoidal channels, L-lysine molecules can form β-sheet-like structures, creating infinite hydrogen-bonding strands with the framework oxygens. unife.itunipd.it

Similarly, in zeolite L, adsorbed L-lysine has been found to adopt an α-helical conformation, stabilized by hydrogen bonds with the Brønsted acid sites of the zeolite and a network of water molecules. researchgate.netnih.gov These findings highlight the significant role of both host-guest (lysine-zeolite) and guest-guest (lysine-lysine) interactions in determining the final assembled structure. unife.itnih.gov The conformation of the adsorbed lysine is also influenced by pH and the hydration state. unife.itunipd.it

Molecular Interactions with Nucleic Acids (DNA/RNA)

The interaction of lysine and its derivatives with nucleic acids is of significant interest, particularly in the context of developing new therapeutic agents and understanding biological recognition processes. The positively charged amino groups of lysine can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.gov

Mechanistic Studies of DNA/RNA Binding by (2S)-2,6-Diaminohexanoic Acid Conjugates

Studies on lysine-conjugated molecules have shed light on the mechanisms of their interaction with DNA. For instance, phenanthridine (B189435) peptide derivatives incorporating lysine have been synthesized to act as spectrophotometric probes for DNA and RNA. nih.gov The inclusion of lysine in these conjugates leads to stronger binding interactions with nucleic acids compared to analogous compounds without lysine. nih.gov

The position of the lysine residue within the conjugate can influence its binding affinity and selectivity. nih.gov For example, a regioisomer with lysine closer to a phenanthridine ring showed a high binding constant (K = 2.5 × 10⁷ M⁻¹) with specific DNA sequences. nih.gov Theoretical and experimental studies have shown that basic amino acids like lysine can stabilize DNA duplexes and reduce the stability difference between AT-rich and GC-rich sequences. nih.gov

Investigation of pH-Dependent Binding Mechanisms and Their Implications

The binding of lysine conjugates to nucleic acids can be highly dependent on pH. acs.org This is due to the protonation state of the amino groups of lysine. At physiological pH, the sidechain amino group is typically protonated, carrying a positive charge. nih.gov

Binding Interactions with Enzymes and Receptor Systems for Mechanistic Elucidation

In the realm of biochemical research, understanding the interactions between small molecules and biological macromolecules is paramount for elucidating physiological processes and developing novel therapeutic agents. (2S)-2,6-diaminohexanoic acid, commonly known as L-lysine, is an essential amino acid involved in a myriad of biological functions, from protein synthesis to enzymatic regulation. foxnutgroup.com When studied in its sulfate (B86663) salt form, (2S)-2,6-diaminohexanoic acid sulfate, the focus of interaction studies is typically on the L-lysine moiety itself, as the sulfate counter-ion is generally considered to have minimal direct influence on the specific binding events with enzymes and receptors. The biological activity and bioavailability of L-lysine from L-lysine sulfate have been shown to be comparable to that of L-lysine hydrochloride, suggesting that the lysine molecule is the primary determinant of its biological interactions. researchgate.netnih.govresearchgate.net

Research has delved into the mechanistic details of how L-lysine interacts with various enzymes, providing insights into feedback inhibition and allosteric regulation. These studies, while often using L-lysine or its hydrochloride salt, offer a comprehensive understanding of the binding mechanisms that are applicable to this compound in research settings.

One of the most well-characterized interactions is the feedback inhibition of homocitrate synthase (HCS) by L-lysine. HCS is a key enzyme in the α-aminoadipate (AAA) pathway for lysine biosynthesis in fungi and some archaea. nih.gov Structural and kinetic studies have revealed that L-lysine acts as a competitive inhibitor with respect to the substrate 2-oxoglutarate (2-OG), binding directly to the active site of the enzyme. nih.gov The specificity of this interaction is achieved through a "switch" mechanism within the enzyme's active site, which can differentiate between the carboxyl group of the substrate and the ε-ammonium group of L-lysine. nih.gov

The binding of L-lysine to Schizosaccharomyces pombe HCS (SpHCS) involves specific salt bridge interactions between the ε-ammonium group of lysine and the acidic residues Asp-123 and Glu-222 within the active site. nih.gov Kinetic analyses have quantified this inhibitory effect, demonstrating the high affinity of L-lysine for the enzyme.

Table 1: Kinetic Parameters of L-Lysine Inhibition on Schizosaccharomyces pombe Homocitrate Synthase (SpHCS)

| Parameter | Value | Inhibition Type | Substrate |

|---|---|---|---|

| KI | 3.56 ± 0.66 µM | Competitive | 2-Oxoglutarate |

| KI | 63.2 ± 9.1 µM | Mixed | Acetyl-CoA |

| KI' | 191 ± 60 µM |

Another critical enzyme regulated by L-lysine is dihydrodipicolinate synthase (DHDPS) , which catalyzes the first committed step in lysine biosynthesis in bacteria and plants. In this pathway, L-lysine acts as an allosteric inhibitor, binding to a site distinct from the active site and inducing a conformational change that reduces the enzyme's activity. nih.gov Studies on the DHDPS from Arabidopsis thaliana (At-DHDPS2) have shown that the enzyme is potently inhibited by low concentrations of L-lysine. nih.gov The binding of L-lysine occurs at a cleft between two monomers of the enzyme, highlighting the allosteric regulatory site. nih.gov Interestingly, significant conformational changes upon lysine binding were not observed in this particular study, suggesting that alterations in protein dynamics may play a crucial role in the allosteric inhibition mechanism. nih.gov

The interaction of L-lysine with other proteins, such as myosin , has also been investigated. Research suggests that L-lysine can inhibit the aggregation of myosin by interacting with the acidic amino acid residues of the protein. nih.gov This interaction is thought to increase the solubility of myosin. nih.gov The amino group of L-lysine can form ionic or hydrogen bonds with the carboxyl groups of proteins like myosin, influencing their structural stability and interactions. nih.gov

While specific receptor binding studies for this compound are not extensively detailed in the literature, L-lysine is known to interact with amino acid transporters. For instance, it is transported into cells via specific cationic amino acid transporters. researchgate.net Furthermore, in the context of viral infections, such as by the herpes simplex virus, L-lysine is believed to interfere with viral replication by competing with L-arginine, as the viral proteins are rich in arginine. researchgate.net A higher ratio of L-lysine to L-arginine can inhibit viral growth. researchgate.net

Future Research Directions and Emerging Paradigms for 2s 2,6 Diaminohexanoic Acid Sulfate

Exploration of Novel and Sustainable Synthetic Methodologies for Enantiopure Production

The industrial production of L-lysine has traditionally relied on fermentation using bacterial strains like Corynebacterium glutamicum. nih.gov While effective, this process consumes large amounts of sugar, prompting research into more sustainable and efficient synthetic methodologies. nih.gov

Future research is increasingly focused on green chemistry principles, particularly through chemoenzymatic and biocatalytic approaches. Chemoenzymatic polymerization (CEP) using enzymes like papain is gaining attention as it allows for polypeptide synthesis under mild, aqueous conditions and eliminates the need for protecting reactive side-chain functional groups. acs.orgnih.gov This method involves the esterification of L-lysine followed by enzyme-catalyzed polymerization, offering a more direct and environmentally friendly route to poly-L-lysine. acs.orgnih.gov One-pot synthesis, where esterification and polymerization occur sequentially without isolating the intermediate, has been demonstrated to successfully produce α-linked poly-L-lysine. nih.gov

Enzymatic cascade reactions represent another powerful strategy for producing enantiopure compounds. A two-enzyme system using lysine (B10760008) racemase and lysine decarboxylase has been developed for the efficient production of enantiopure D-lysine from L-lysine. mdpi.com This process first racemizes L-lysine and then selectively degrades the L-enantiomer, resulting in a high yield of D-lysine with an enantiomeric excess of over 99%. mdpi.comresearchgate.net Such cascade reactions, which can be performed in a one-pot fashion, are highly efficient for creating chiral molecules. nih.gov

Emerging paradigms also include direct photosynthetic production. Metabolic engineering of cyanobacteria, such as Synechococcus sp., enables the production of L-lysine directly from CO2. nih.gov This approach circumvents the need for agricultural feedstocks and couples lysine biosynthesis directly to photosynthesis. nih.gov Research in this area focuses on optimizing strains by expressing feedback-resistant enzymes and lysine transporters to enhance productivity and cell fitness. nih.gov Using alternative nutrient sources, such as municipal wastewater, could further enhance the economic and environmental sustainability of this method. nih.gov

Table 1: Comparison of Emerging Synthesis Methods for Lysine and its Polymers

| Methodology | Key Features | Advantages | Research Focus | References |

|---|---|---|---|---|

| Chemoenzymatic Polymerization (CEP) | Uses enzymes (e.g., papain) to catalyze polymerization of L-lysine esters. | Environmentally friendly (aqueous solvent, mild conditions); No need for side-chain protection; Can be performed in one pot. | Optimizing one-pot reaction conditions; Exploring different enzymes and alcohol substrates. | acs.orgnih.gov |

| Enzymatic Cascade Reactions | Multi-enzyme systems for stereoinversion (e.g., L-lysine to D-lysine). | High enantiopurity (≥99% ee); High yields; One-pot synthesis possible. | Discovering new enzymes; Expanding substrate scope; Process optimization. | mdpi.comresearchgate.netnih.gov |

| Photosynthetic Production | Genetically engineered cyanobacteria produce L-lysine from CO2. | Uses renewable feedstock (CO2); Reduces reliance on agriculture; Potentially low-cost. | Strain engineering for higher productivity; Optimizing growth conditions; Utilizing waste streams for nutrients. | nih.gov |

Development of Advanced Functional Materials Incorporating (2S)-2,6-Diaminohexanoic Acid Motifs

The unique chemical structure of L-lysine, with its two amino groups, makes it an excellent building block for a variety of functional materials. Poly-L-lysine (PLL), a cationic polymer of L-lysine, is at the forefront of this research due to its biocompatibility, biodegradability, and versatile chemical properties. nih.govnih.govrsc.org

PLL-based materials are extensively studied for biomedical applications. rsc.org Because it is positively charged at physiological pH, PLL can easily be adsorbed onto negatively charged substrates and interact with biomolecules like proteins and nucleic acids. nih.govrsc.org This property is harnessed to create surface coatings for cell culture plates and medical implants, which enhances cell adhesion and growth. nih.govsigmaaldrich.com

In tissue engineering, PLL is used to create scaffolds that mimic the natural extracellular matrix. gii.co.jp While PLL alone has poor mechanical properties, it can be copolymerized or blended with other polymers to create robust hydrogels for wound healing and regenerative medicine. nih.govnih.gov These hydrogels can also be designed as drug delivery systems, encapsulating therapeutic molecules for controlled release. nih.govgii.co.jp

Furthermore, PLL-based nanocarriers are being developed for advanced therapeutic applications. gii.co.jp Its cationic nature allows it to condense and protect negatively charged nucleic acids (DNA and RNA), making it a promising non-viral vector for gene therapy. rsc.org Researchers are designing various architectures, including dendrimers and copolymers, to improve the efficiency and cell-specificity of these delivery systems. rsc.orgnih.gov For instance, modifying the PLL backbone with other functional groups, such as anionic oligopeptides, can create mixed-charge polymers with low-fouling properties, which are resistant to non-specific protein adsorption. rsc.org

Table 2: Applications of Advanced Functional Materials Based on (2S)-2,6-Diaminohexanoic Acid

| Material Type | Key Property | Primary Application | Research Direction | References |

|---|---|---|---|---|

| Surface Coatings | Cationic surface charge | Promoting cell adhesion on culture plates and implants. | Optimizing coating density; Creating mixed-charge, low-fouling surfaces. | nih.govrsc.orgsigmaaldrich.com |

| Hydrogels | Biocompatibility, biodegradability | Scaffolds for tissue engineering; Controlled drug delivery. | Improving mechanical properties through copolymerization; Designing stimuli-responsive gels. | nih.govnih.govgii.co.jp |

| Nanocarriers/Dendrimers | Polycationic structure | Non-viral gene delivery (DNA/RNA); Encapsulation of bioactive compounds. | Enhancing delivery efficiency and targeting; Reducing cytotoxicity; Creating multi-functional architectures. | rsc.orggii.co.jpnih.gov |

| Antimicrobial Materials | Antimicrobial activity | Food preservation; Coatings for medical devices. | Incorporation into biodegradable packaging; Development of long-lasting antimicrobial surfaces. | gii.co.jp |

Application in Advanced Biosensing and Diagnostic Probe Development

The precise and rapid detection of L-lysine is critical in clinical diagnostics, nutrition, and food quality control. nano-ntp.com This has driven the development of sophisticated biosensors and diagnostic probes with high sensitivity and selectivity.

Electrochemical biosensors are a major area of research. These sensors typically immobilize a lysine-specific enzyme, such as lysine oxidase or lysine decarboxylase, onto an electrode. tandfonline.comnih.gov The enzymatic reaction produces a detectable signal, such as a change in current (amperometric) or potential (potentiometric). tandfonline.commyu-group.co.jp For example, lysine oxidase catalyzes the oxidation of L-lysine, producing hydrogen peroxide, which can be detected at an electrode. portlandpress.com Research is focused on improving sensor performance by using novel electrode materials, such as nanomaterials. Non-enzymatic sensors using composites of titanium oxide nanoparticles and multi-walled carbon nanotubes have shown excellent electrocatalytic activity for lysine oxidation at physiological pH. iaea.orgacs.org

Fluorescent probes offer another highly sensitive method for L-lysine detection. nih.gov These are small organic molecules designed to exhibit a change in their fluorescence properties upon selectively binding to lysine. nih.govnih.gov Recent developments include boronic acid-based probes that show a significant fluorescence enhancement within seconds of interacting with L-lysine, allowing for detection at nanomolar concentrations. rsc.org These probes have been successfully used for imaging L-lysine in living cells and quantifying it in food samples. nih.govrsc.org

Future work in this field aims to develop portable, low-cost, and easy-to-use biosensors for point-of-care testing and real-time monitoring. myu-group.co.jp This includes the design of small-sized, single-use sensors for clinical applications and the integration of biosensors into dynamic regulatory systems for metabolic engineering, where an intracellular lysine biosensor can be used to control the production of lysine derivatives like cadaverine (B124047). myu-group.co.jpnih.gov

Table 3: Overview of Biosensing and Diagnostic Probes for L-Lysine

| Technology | Principle of Detection | Key Features | Reported Performance | References |

|---|---|---|---|---|

| Enzymatic Electrochemical Sensor | Immobilized enzyme (e.g., Lysine Oxidase) catalyzes a reaction producing an electrochemical signal. | High specificity; Various detection methods (amperometric, potentiometric). | Detection limit: 0.1 µM; Linear range: 0.1 µM - 1.0 mM. | nano-ntp.comtandfonline.commyu-group.co.jp |

| Non-Enzymatic Electrochemical Sensor | Direct electrocatalytic oxidation of lysine on a modified electrode (e.g., TiO2/MWCNT). | Simple preparation (no enzyme); Good stability and anti-fouling properties. | Detection limit: 390 nM; Linear range: 500 - 5500 nM. | iaea.orgacs.org |